molecular formula C13H12ClN3 B1418744 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride CAS No. 1177284-23-9

4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride

Cat. No.: B1418744
CAS No.: 1177284-23-9
M. Wt: 245.71 g/mol
InChI Key: SSGUMVGFXXUSTP-UHFFFAOYSA-N
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Description

4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride is a valuable chemical scaffold in heterocyclic chemistry and medicinal research. The naphthyl-substituted pyrazole core is a key intermediate for constructing complex fused ring systems, such as pyrazolo[3,4-b]quinolines, which are of significant interest for their photophysical properties and have been explored as potential fluorescent sensors . Pyrazoline derivatives, in general, are known to exhibit a wide spectrum of biological activities, serving as key scaffolds in the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties . Researchers utilize this amine-functionalized building block to develop novel molecular entities for various applications, including materials science and drug discovery. Its structure makes it a versatile precursor for further functionalization via its amine group, enabling the synthesis of diverse compound libraries for biological screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-naphthalen-1-yl-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.ClH/c14-13-12(8-15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGUMVGFXXUSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(NN=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride typically involves the reaction of 1-naphthylamine

Biological Activity

4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClN3
  • Molecular Weight : 245.71 g/mol
  • CAS Number : 1177284-23-9

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. A specific study demonstrated that modifications in the pyrazole structure can enhance antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The pyrazole nucleus has been extensively studied for its anti-inflammatory properties. Compounds derived from this structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives were evaluated for their ability to reduce inflammation in animal models, with some compounds achieving up to 85% inhibition of cytokine release at specific concentrations .

Anticancer Activity

Several studies have explored the potential of pyrazole derivatives as anticancer agents. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation. In vitro studies have indicated that certain pyrazole compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : Some compounds influence receptor activity related to pain and inflammation, providing analgesic effects.

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with MAO-B inhibitory activity.Certain derivatives showed high activity against MAO isoforms, indicating potential for neuroprotective applications.
Chovatia et al. (2015)Evaluated anti-tubercular properties against Mycobacterium tuberculosis.Compounds exhibited significant inhibition rates compared to standard drugs, supporting further development for tuberculosis treatment.
Argade et al. (2015)Investigated antimicrobial efficacy against various bacterial strains.Found that specific modifications enhanced antibacterial properties, warranting exploration for new antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s 1-naphthyl group distinguishes it from simpler aryl-substituted pyrazoles. Key analogues include:

  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., 3a–3p, ): These feature chloro, cyano, and methyl substituents.
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (): A simpler pyrazole derivative with an ethyl-methyl substituent. Its lower molecular weight (175.66 vs. ~283.7 for the target compound) results in distinct physicochemical properties, such as higher volatility and lower melting points .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
4-(1-Naphthyl)-1H-pyrazol-3-ylamine HCl C₁₃H₁₂ClN₃ ~283.7* 1-Naphthyl, NH₂, HCl [Data Unavailable]
3a () C₂₁H₁₅ClN₆O 403.1 Phenyl, Cl, CN, Methyl 133–135
3d () C₂₁H₁₄ClFN₆O 421.0 4-Fluorophenyl, Cl, CN 181–183
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine HCl () C₇H₁₄ClN₃ 175.7 Ethyl, Methyl, NH₂, HCl [Data Unavailable]

*Estimated based on structural similarity.

Spectroscopic and Analytical Data

  • NMR : The target compound’s 1H-NMR would exhibit aromatic proton signals from the naphthyl group (δ ~7.4–8.3 ppm), distinct from phenyl-substituted analogues (e.g., 3a: δ 7.43–7.61 ppm) .
  • Mass Spectrometry : The naphthyl group increases molecular weight, leading to higher m/z values (e.g., 3a: [M+H]⁺ = 403.1 vs. ~283.7 for the target compound*).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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